molecular formula C20H12N2O4 B14803202 [(9H-fluoren-9-ylideneamino)oxy](3-nitrophenyl)methanone

[(9H-fluoren-9-ylideneamino)oxy](3-nitrophenyl)methanone

Cat. No.: B14803202
M. Wt: 344.3 g/mol
InChI Key: JMOOEKYDVDCTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-fluoren-9-ylideneamino)oxymethanone is an organic compound with the molecular formula C20H12N2O4. It belongs to the class of fluorenes, which are compounds containing a fluorene moiety. This compound is characterized by its unique structure, which includes a fluorene backbone and a nitrophenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of (9H-fluoren-9-ylideneamino)oxymethanone typically involves the reaction of 9H-fluorene-9-carbaldehyde with 3-nitrobenzohydroxamic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography .

Chemical Reactions Analysis

(9H-fluoren-9-ylideneamino)oxymethanone undergoes various chemical reactions, including:

Scientific Research Applications

(9H-fluoren-9-ylideneamino)oxymethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-ylideneamino)oxymethanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(9H-fluoren-9-ylideneamino)oxymethanone can be compared with other fluorenyl-based compounds, such as:

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

(fluoren-9-ylideneamino) 3-nitrobenzoate

InChI

InChI=1S/C20H12N2O4/c23-20(13-6-5-7-14(12-13)22(24)25)26-21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H

InChI Key

JMOOEKYDVDCTTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.